molecular formula C13H14N4 B13357239 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile

1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile

Cat. No.: B13357239
M. Wt: 226.28 g/mol
InChI Key: RHSPXZZPYCAGHO-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile is a pyrazole derivative characterized by a 1H-pyrazole core substituted with an isobutyl group at position 1, a pyridin-2-yl moiety at position 3, and a nitrile group at position 3. This compound is of interest in medicinal chemistry and materials science due to its structural versatility.

Properties

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

2-(2-methylpropyl)-5-pyridin-2-ylpyrazole-3-carbonitrile

InChI

InChI=1S/C13H14N4/c1-10(2)9-17-11(8-14)7-13(16-17)12-5-3-4-6-15-12/h3-7,10H,9H2,1-2H3

InChI Key

RHSPXZZPYCAGHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CC=CC=N2)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated nitriles under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, and various acids or bases to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Features

The following table summarizes key structural differences between the target compound and analogs:

Compound Name (CAS RN) Position 1 Substituent Position 3 Substituent Position 5 Substituent Notable Features
1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile Isobutyl Pyridin-2-yl Nitrile High lipophilicity; π-π interactions
5-{[5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyridine-2-carbonitrile (55b) Methyl-nitro-trifluoromethyl complex Pyridin-2-yl (via methyl bridge) Nitrile Electron-withdrawing groups (NO₂, CF₃); enhanced stability
5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile (3d) 2-Bromopropanoyl Methyl Nitrile (position 4) Reactive bromo group; amino enhances solubility
1,3-Dimethyl-1H-pyrazole-5-carbonitrile (306936-77-6) Methyl Methyl Nitrile Compact structure; low molecular weight
Key Observations:
  • Substituent Effects: The isobutyl group in the target compound increases steric bulk and lipophilicity compared to methyl or bromopropanoyl groups in analogs .
  • Electronic Effects : The pyridin-2-yl group in the target compound enables stronger intermolecular interactions than purely aliphatic substituents (e.g., methyl) .
  • Reactivity: Bromopropanoyl (3d) and nitro/trifluoromethyl (55b) substituents introduce reactivity hotspots, whereas the target compound’s nitrile and pyridine groups favor stability .
Physicochemical Properties
  • Lipophilicity : The target compound’s isobutyl group (logP ≈ 3.2, estimated) confers higher hydrophobicity than 1,3-dimethyl analogs (logP ≈ 1.8) .
  • Solubility: The amino group in 3d improves aqueous solubility (>10 mg/mL) compared to the target compound (<2 mg/mL, predicted) .
  • Thermal Stability : Nitro and trifluoromethyl groups in 55b enhance thermal stability (decomposition >250°C) versus the target compound (~200°C, estimated) .

Biological Activity

1-Isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C12H14N4
  • Molecular Weight : 218.27 g/mol

The presence of the isobutyl group and the pyridine ring contributes to its unique biological activity profile.

Anti-inflammatory Effects

Recent studies have demonstrated that derivatives of pyrazole, including 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile, exhibit significant anti-inflammatory properties. For instance, a series of pyrazole derivatives were evaluated for their inhibition of cyclooxygenase (COX) enzymes, with some compounds showing IC50 values in the low micromolar range. The selectivity for COX-2 over COX-1 suggests a favorable safety profile for potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Research indicates that compounds with a pyrazole framework can inhibit tumor growth by modulating various signaling pathways. In vitro studies have shown that 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile may interfere with cancer cell proliferation and induce apoptosis in specific cancer cell lines . The compound’s mechanism involves the inhibition of key proteins involved in cell cycle regulation and apoptosis.

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been documented. The compound has shown efficacy against several bacterial strains, indicating its potential as an antimicrobial agent. This property is particularly relevant in the context of increasing antibiotic resistance .

Case Study 1: Anti-inflammatory Activity

In a study conducted by Abdellatif et al., several pyrazole derivatives were synthesized and screened for their COX inhibitory activity. The results indicated that certain compounds exhibited high selectivity for COX-2, with IC50 values ranging from 0.02 to 0.04 µM. Histopathological evaluations confirmed minimal gastrointestinal toxicity, supporting the therapeutic potential of these compounds .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of pyrazole derivatives highlighted the efficacy of 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile against breast cancer cell lines. The study reported a significant reduction in cell viability at concentrations as low as 10 µM, with further analysis revealing alterations in apoptosis-related markers .

Summary of Biological Activities

Activity Effect IC50 Values
Anti-inflammatoryCOX-2 inhibition0.02 – 0.04 µM
AnticancerCell proliferation inhibition10 µM (in breast cancer)
AntimicrobialEffective against various bacteriaVariable by strain

Q & A

Q. What are the recommended synthetic routes for 1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile, and how can reaction efficiency be optimized?

A common approach involves coupling pyrazole precursors with isobutyl and pyridinyl groups via nucleophilic substitution or transition metal-catalyzed cross-coupling. For example, triazenylpyrazole intermediates (e.g., (E)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile) can react with azido(trimethyl)silane under acidic conditions to introduce functional groups. Key optimization parameters include:

  • Temperature control (e.g., gradual warming from 0°C to 50°C to prevent side reactions) .
  • Solvent selection (e.g., methylene chloride for solubility and stability) .
  • Use of additives like trifluoroacetic acid to enhance reaction rates .
    Purification via flash chromatography (cyclohexane/ethyl acetate gradient) yields >85% purity .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • NMR : Assign peaks using 1H^{1}\text{H} and 13C^{13}\text{C} NMR in DMSO-d6. For example, pyrazole protons resonate at δ = 8.55 ppm (d, J = 1.2 Hz), and nitrile carbons appear at δ = 112.3 ppm .
  • LC-MS : Monitor reaction progress with LC-MS to confirm molecular ion peaks (e.g., m/z 134 [M]<sup>+</sup> for intermediates) .
  • IR : Identify nitrile stretches at ~2242 cm<sup>-1</sup> and azide peaks near 2138 cm<sup>-1</sup> .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential toxicity. Avoid inhalation and skin contact .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via approved chemical waste protocols .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Refinement Tools : Use SHELXL for small-molecule refinement. SHELX programs are robust for high-resolution data and twinned crystals, enabling precise determination of bond lengths and angles .
  • Case Study : For pyrido-benzimidazole analogs, monoclinic crystals (space group P21/c) with unit cell parameters (e.g., a = 8.59 Å, β = 114.78°) confirm stereochemistry via hydrogen-bonding networks .

Q. How do substituent variations (e.g., isobutyl vs. trifluoromethyl) impact biological activity or reactivity?

  • Electronic Effects : Trifluoromethyl groups enhance electrophilicity, affecting nucleophilic aromatic substitution kinetics. Compare reaction rates using Hammett plots .
  • Steric Effects : Isobutyl groups may hinder π-π stacking in enzyme binding pockets. Docking studies (e.g., GLUT1 inhibition assays) can quantify steric clashes .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

  • Cross-Validation : Combine 1H^{1}\text{H}-15N^{15}\text{N} HMBC NMR to resolve ambiguous nitrile/azide signals .
  • Computational Aids : Use DFT calculations (e.g., B3LYP/6-31G*) to predict IR/NMR spectra and compare with experimental data .

Q. How can reaction pathways be optimized for scalability without compromising yield?

  • Flow Chemistry : Continuous flow systems reduce side reactions in azide couplings by maintaining precise temperature control .
  • Catalyst Screening : Test Pd/Cu catalysts for Suzuki-Miyaura coupling to improve regioselectivity in pyrazole synthesis .

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